molecular formula C8H11N3S B13704402 2-(4-Methylsulfanylphenyl)guanidine CAS No. 71198-45-3

2-(4-Methylsulfanylphenyl)guanidine

Cat. No.: B13704402
CAS No.: 71198-45-3
M. Wt: 181.26 g/mol
InChI Key: PXPJBRRHUBMGLQ-UHFFFAOYSA-N
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Description

2-(4-Methylsulfanylphenyl)guanidine is a compound that belongs to the guanidine class of chemicals. Guanidines are known for their high basicity and ability to form hydrogen bonds, making them versatile in various biological and chemical applications . This compound features a guanidine group attached to a phenyl ring substituted with a methylsulfanyl group at the para position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of guanidines, including 2-(4-Methylsulfanylphenyl)guanidine, typically involves the reaction of amines with guanidine precursors. One common method is the reaction of an amine with an activated guanidine precursor followed by deprotection to yield the free guanidine . Thiourea derivatives are also widely used as guanidylating agents in the presence of coupling reagents or metal catalysts .

Industrial Production Methods: Industrial production of guanidines often employs transition-metal-catalyzed reactions. These methods include catalytic guanylation reactions of amines with carbodiimides and tandem catalytic guanylation/cyclization reactions . These approaches offer high yields and are scalable for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Methylsulfanylphenyl)guanidine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfone or sulfoxide.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

    Reduction: The guanidine group can be reduced under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Substitution: Electrophilic substitution can be facilitated by reagents like halogens or nitrating agents.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

Major Products Formed:

    Oxidation: Sulfone or sulfoxide derivatives.

    Substitution: Various substituted phenyl derivatives.

    Reduction: Reduced guanidine derivatives.

Mechanism of Action

The mechanism of action of 2-(4-Methylsulfanylphenyl)guanidine involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The guanidine group, being highly basic, can form strong hydrogen bonds with biological molecules, influencing their function . This compound can also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Uniqueness: 2-(4-Methylsulfanylphenyl)guanidine is unique due to its specific substitution pattern and the presence of both a guanidine group and a methylsulfanyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

71198-45-3

Molecular Formula

C8H11N3S

Molecular Weight

181.26 g/mol

IUPAC Name

2-(4-methylsulfanylphenyl)guanidine

InChI

InChI=1S/C8H11N3S/c1-12-7-4-2-6(3-5-7)11-8(9)10/h2-5H,1H3,(H4,9,10,11)

InChI Key

PXPJBRRHUBMGLQ-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)N=C(N)N

Origin of Product

United States

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